A1 Adenosine Receptor Selectivity: Proxyphylline vs. A2 Subtype
Proxyphylline demonstrates pronounced selectivity for A1 adenosine receptors over A2 adenosine receptors. In competitive binding assays, proxyphylline exhibited a Ki of 82 nM for A1 receptors (bovine brain) compared to a Ki of 850 μM for A2 receptors (human platelets), representing an approximately 10,000-fold selectivity for the A1 subtype . This receptor selectivity profile differs from theophylline, which shows more balanced A1/A2 antagonism, and provides a mechanistic basis for distinct pharmacological outcomes [1].
| Evidence Dimension | Receptor binding affinity (Ki) for A1 vs. A2 adenosine receptors |
|---|---|
| Target Compound Data | Ki = 82 nM (A1, bovine brain); Ki = 850 μM (A2, human platelets) |
| Comparator Or Baseline | A2 adenosine receptor subtype |
| Quantified Difference | ~10,000-fold selectivity for A1 over A2 |
| Conditions | Radioligand competitive binding assay; bovine brain membranes (A1) and human platelets (A2) |
Why This Matters
This pronounced A1 selectivity distinguishes proxyphylline from less selective methylxanthines and may inform selection for research applications requiring targeted modulation of adenosine A1-mediated pathways without concomitant A2 antagonism.
- [1] Adooq Bioscience. Proxyphylline Datasheet. Catalog No. A16821. View Source
